molecular formula C14H23NO5 B12432925 Methyl(S,Z)-3-(3-Boc-2,2-dimethyloxazolidin-4-yl)acrylate

Methyl(S,Z)-3-(3-Boc-2,2-dimethyloxazolidin-4-yl)acrylate

Cat. No.: B12432925
M. Wt: 285.34 g/mol
InChI Key: YSNYRLFAMVTFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: is a complex organic compound with a unique structure that includes an oxazolidine ring, a methoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the following steps:

    Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methoxylation of the intermediate compound, often using methanol and a suitable catalyst.

    Formation of the tert-Butyl Ester: This is usually done by esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. For example, the oxazolidine ring can interact with enzymes, altering their activity. The methoxy and tert-butyl groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: can be compared with similar compounds such as:

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-10(7-8-11(16)18-6)9-19-14(15,4)5/h7-8,10H,9H2,1-6H3

InChI Key

YSNYRLFAMVTFTM-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C=CC(=O)OC)C(=O)OC(C)(C)C)C

Origin of Product

United States

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